Sodium cholesteryl sulfate

Catalog No.
S791554
CAS No.
2864-50-8
M.F
C27H45NaO4S
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cholesteryl sulfate

CAS Number

2864-50-8

Product Name

Sodium cholesteryl sulfate

IUPAC Name

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C27H45NaO4S

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1

InChI Key

LMPVQXVJTZWENW-KPNWGBFJSA-M

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Synonyms

(3β)-Cholest-5-en-3-ol 3-(Hydrogen Sulfate) Sodium Salt; Cholesterol Hydrogen Sulfate; Cholesteryl Sodium Sulfate; Sodium Cholesteryl Sulfate;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]

Source of Cholesterol:

Sodium cholesteryl sulfate serves as a source of cholesterol in specific scientific research applications. It has been used in the preparation of Edgar's growth medium, essential for culturing and manipulating embryonic cells. This application is crucial in developmental biology research, allowing scientists to study the formation and differentiation of various cell types during early development [].

Sodium cholesteryl sulfate is a chemical compound with the molecular formula C27H45NaO4SC_{27}H_{45}NaO_4S and a CAS number of 2864-50-8. It is a sodium salt derived from cholesteryl sulfate, which is an endogenous sterol component of cell membranes. This compound plays a significant role in various biological processes, including lipid metabolism and steroid synthesis. Sodium cholesteryl sulfate is characterized by its ability to form clear, colorless solutions in chloroform-methanol mixtures at concentrations of 10 mg/ml .

Sodium cholesteryl sulfate acts as a reservoir for cholesterol within cells. The enzyme STS controls its availability by converting it back to free cholesterol when needed []. Studies suggest sodium cholesteryl sulfate might also play a role in sperm maturation and fertilization by affecting sperm membrane fluidity [].

Future Research Directions

Research on sodium cholesteryl sulfate is ongoing, with a focus on understanding its involvement in:

  • Cholesterol homeostasis and potential implications for cholesterol-related diseases [].
  • Sperm function and improving fertility treatments.
  • The role of sulfate groups in cell membrane dynamics and signaling pathways.
Typical of sulfated sterols. One notable reaction involves its hydrolysis, which can yield cholesteryl sulfate and sodium ions. The compound is stable under normal conditions but may undergo phase transitions upon heating, with melting occurring at around 165°C . Additionally, it can interact with other biomolecules, influencing lipid bilayer properties and membrane fluidity.

Sodium cholesteryl sulfate exhibits several biological activities. It modulates lipid metabolism and plays a crucial role in steroid synthesis and protein activity regulation . Studies have shown that it can partially inhibit thrombin-mediated fibrinogen activation, indicating potential implications in coagulation processes . Furthermore, its presence in cell membranes suggests involvement in cellular signaling pathways and membrane integrity.

The synthesis of sodium cholesteryl sulfate typically involves the sulfation of cholesterol, followed by neutralization with sodium hydroxide or sodium carbonate to form the sodium salt. The process may include the following steps:

  • Sulfation: Cholesterol is treated with sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
  • Neutralization: The resultant cholesteryl sulfate is neutralized with sodium hydroxide or sodium carbonate.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity sodium cholesteryl sulfate.

Sodium cholesteryl sulfate has diverse applications across various fields:

  • Pharmaceuticals: Used in formulations for drug delivery systems due to its ability to modulate lipid interactions.
  • Biological Research: Serves as a tool for studying membrane dynamics and lipid metabolism.
  • Cosmetics: Incorporated into skincare products for its potential benefits in skin barrier function.

Research indicates that sodium cholesteryl sulfate interacts with various biomolecules, affecting their functionality and stability. For instance, it has been shown to influence the activity of enzymes involved in lipid metabolism and alter membrane properties, which can impact cellular signaling pathways . These interactions are crucial for understanding its role in physiological processes and potential therapeutic applications.

Sodium cholesteryl sulfate shares similarities with several other sulfated sterols, including:

CompoundMolecular FormulaUnique Features
Cholesterol sulfateC27H46O4SC_{27}H_{46}O_4SNaturally occurring sterol; involved in membrane dynamics.
Sodium deoxycholateC24H39NaO5C_{24}H_{39}NaO_5Bile salt; plays a role in fat digestion and absorption.
Sodium taurocholateC_{26}H_{45NaO_7SBile salt; important for emulsifying dietary fats.

Uniqueness of Sodium Cholesteryl Sulfate

Sodium cholesteryl sulfate is unique due to its specific structural features that distinguish it from other sulfated sterols. Its role as an endogenous component of cell membranes highlights its importance in maintaining cellular integrity and function. Unlike bile salts such as sodium deoxycholate and sodium taurocholate, which primarily aid in digestion, sodium cholesteryl sulfate's functions are more closely linked to metabolic regulation and cellular signaling.

Hydrogen Bond Acceptor Count

4

Exact Mass

488.29362537 g/mol

Monoisotopic Mass

488.29362537 g/mol

Heavy Atom Count

33

Appearance

Assay:≥95%A crystalline solid

UNII

87FG30X25H

Wikipedia

Sodium cholesteryl sulfate

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-09-15

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